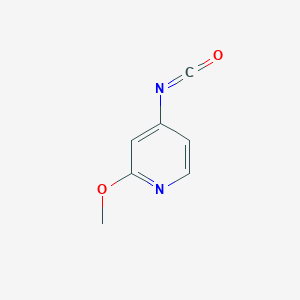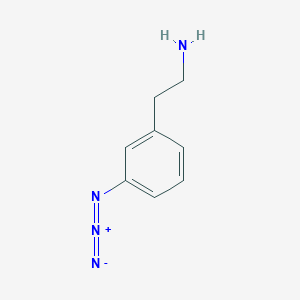
2-(3-Azidophenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Azidophenyl)ethan-1-amine is an organic compound characterized by the presence of an azide group (-N₃) attached to a phenyl ring, which is further connected to an ethanamine chain. This compound is of significant interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azidophenyl)ethan-1-amine typically involves the following steps:
Nitration: The starting material, 3-nitrobenzyl chloride, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Azidation: The amine group is converted to an azide group using sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Azidophenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the azide group under mild conditions.
Major Products
The major products formed from these reactions include nitro compounds, primary amines, and various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-Azidophenyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in bioconjugation techniques, where it is used to label biomolecules for imaging and diagnostic purposes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Azidophenyl)ethan-1-amine involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction is highly specific and efficient, making it useful for labeling and modifying biomolecules. The azide group can also participate in various redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Azidophenyl)ethan-1-amine: Similar structure but with the azide group in the para position.
2-(3-Nitrophenyl)ethan-1-amine: Contains a nitro group instead of an azide group.
2-(3-Aminophenyl)ethan-1-amine: Contains an amine group instead of an azide group.
Uniqueness
2-(3-Azidophenyl)ethan-1-amine is unique due to the presence of the azide group, which imparts distinct reactivity and versatility in chemical synthesis and bioconjugation applications. The azide group allows for specific and efficient reactions, making this compound valuable in various research and industrial contexts.
Propiedades
Fórmula molecular |
C8H10N4 |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
2-(3-azidophenyl)ethanamine |
InChI |
InChI=1S/C8H10N4/c9-5-4-7-2-1-3-8(6-7)11-12-10/h1-3,6H,4-5,9H2 |
Clave InChI |
KTHKNOUEWKATPV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N=[N+]=[N-])CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




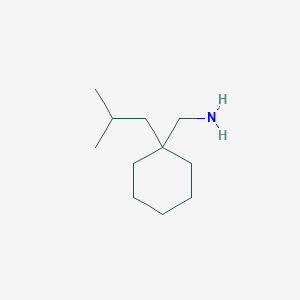




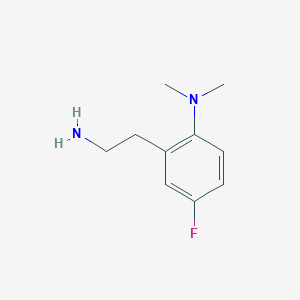
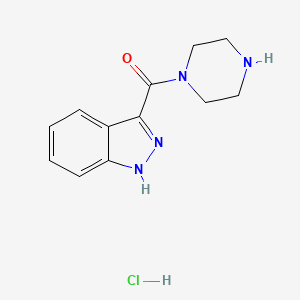
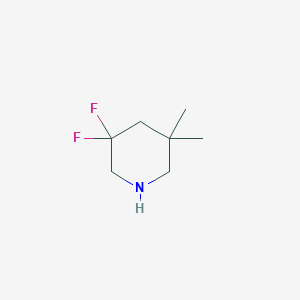
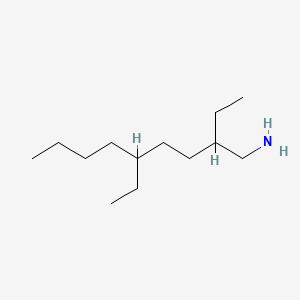
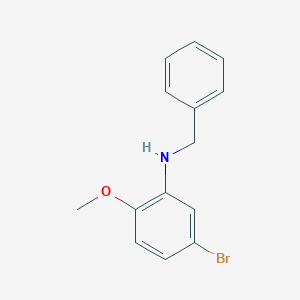
![3-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)acrylaldehyde](/img/structure/B13536490.png)
